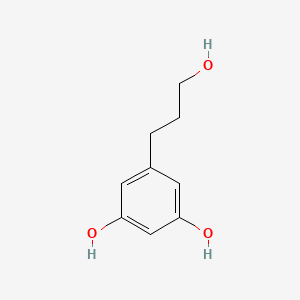

5-(3-Hydroxypropyl)benzene-1,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-hydroxypropyl)benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-3-1-2-7-4-8(11)6-9(12)5-7/h4-6,10-12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBWLQXIURSBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717169 | |

| Record name | 5-(3-Hydroxypropyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93359-28-5 | |

| Record name | 5-(3-Hydroxypropyl)benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Biosynthesis of 5 3 Hydroxypropyl Benzene 1,3 Diol

Chemical Synthesis Methodologies for 5-(3-Hydroxypropyl)benzene-1,3-diol

The laboratory synthesis of this compound can be approached through various strategic chemical transformations. These methods are designed to construct the molecule with high efficiency and purity, leveraging well-established reaction principles.

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of this compound suggests logical bond disconnections to identify plausible starting materials. The primary disconnection can be made at the C-C bond between the aromatic ring and the propyl side chain. This leads back to a resorcinol (B1680541) synthon and a three-carbon electrophile. Another key disconnection involves the functional groups on the aromatic ring and the side chain, suggesting precursor molecules with different oxidation states or protecting groups.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnection | Precursor(s) |

| This compound | C(aryl)-C(alkyl) bond | Resorcinol derivative + 3-carbon electrophile |

| This compound | O-H bonds (phenolic) | Protected this compound |

| This compound | C-O bond (propyl alcohol) | 5-(3-Oxopropyl)benzene-1,3-diol derivative |

This analysis highlights that a Friedel-Crafts type reaction on a protected resorcinol, followed by reduction and deprotection, would be a viable forward synthesis strategy.

Total Synthesis Approaches and Innovations

A potential total synthesis of this compound can be envisioned starting from 1,3-dimethoxybenzene (B93181). This readily available starting material offers protection of the reactive hydroxyl groups of the resorcinol core.

The proposed synthetic sequence would involve:

Friedel-Crafts Acylation: Reaction of 1,3-dimethoxybenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, would introduce the three-carbon side chain to the aromatic ring, forming 3-chloro-1-(2,4-dimethoxyphenyl)propan-1-one. researchgate.netchegg.com

Reduction of the Ketone: The carbonyl group of the propiophenone (B1677668) derivative can be reduced to a methylene (B1212753) group via methods like the Wolff-Kishner or Clemmensen reduction.

Hydrolysis of the Alkyl Halide: The terminal chloro group on the propyl chain can be converted to a hydroxyl group through nucleophilic substitution, for instance, using a hydroxide (B78521) salt.

Demethylation: The final step would involve the cleavage of the methyl ethers to reveal the free phenolic hydroxyl groups. This can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. scielo.br

Chemoenzymatic and Biocatalytic Routes to this compound

Chemoenzymatic and biocatalytic methods offer the potential for more sustainable and selective syntheses. mdpi.comnih.govchemrxiv.org While specific enzymatic routes for this compound are not extensively documented, analogous transformations on similar phenolic compounds suggest plausible strategies.

One hypothetical chemoenzymatic route could involve the enzymatic hydroxylation of a precursor molecule. For instance, a microorganism expressing a cytochrome P450 monooxygenase could potentially hydroxylate the terminal carbon of the propyl side chain of 5-propylbenzene-1,3-diol (B57704). nih.gov

Alternatively, a biocatalytic reduction of a ketone precursor, such as 1-(2,4-dihydroxyphenyl)-3-hydroxypropan-1-one, using a ketoreductase enzyme could provide a stereoselective route to the secondary alcohol, if chirality were a consideration in derivatives of this compound.

Development of Novel Synthetic Precursors and Reagents for this compound

The development of novel precursors and reagents aims to enhance the efficiency and versatility of the synthesis. For the synthesis of this compound, this could involve the design of more activated resorcinol derivatives or specialized three-carbon building blocks.

An example of a novel precursor strategy could be the use of a resorcinol derivative with a pre-installed functionalized side chain that can be readily converted to the 3-hydroxypropyl group. This could circumvent the need for multi-step functional group interconversions.

| Precursor Type | Potential Advantage |

| Boronic acid-functionalized resorcinol | Enables Suzuki coupling with a 3-hydroxypropyl halide. |

| Resorcinol with an allyl side chain | Allows for hydroboration-oxidation to install the terminal hydroxyl group. |

| Pre-functionalized three-carbon synthons | Reagents with built-in protecting groups for the hydroxyl function to simplify the synthetic sequence. |

Biosynthetic Pathways of this compound

The natural occurrence and biosynthesis of this compound are not well-documented. However, based on the known biosynthetic pathways of other resorcinolic lipids and related phenolic compounds, a plausible route can be proposed. scielo.brresearchgate.netoup.comnih.gov

Identification of Key Enzymatic Steps and Catalytic Mechanisms

The biosynthesis of many resorcinol derivatives is known to proceed via the polyketide synthase (PKS) pathway. mdpi.comresearchgate.netnih.govnih.gov A hypothetical biosynthetic pathway for this compound would likely involve the following key enzymatic steps:

Initiation: A starter unit, potentially a short-chain acyl-CoA, initiates the polyketide chain assembly.

Elongation: A Type III PKS would catalyze the sequential condensation of malonyl-CoA extender units to the growing polyketide chain.

Cyclization and Aromatization: The linear polyketide intermediate would undergo an intramolecular aldol (B89426) condensation and subsequent dehydration reactions, catalyzed by the PKS, to form the aromatic resorcinol core.

Side Chain Modification: The alkyl side chain resulting from the polyketide synthesis would need to be modified to introduce the terminal hydroxyl group. This could be achieved through the action of a hydroxylase, such as a cytochrome P450 monooxygenase, which would catalyze the specific hydroxylation of the terminal methyl group of a 5-propylresorcinol precursor. nih.gov

The catalytic mechanism of the PKS involves a series of decarboxylative Claisen condensations to build the carbon chain, followed by a cyclization cascade. The hydroxylation by a P450 enzyme typically involves the activation of molecular oxygen and the insertion of one oxygen atom into a C-H bond.

Genetic Basis of Biosynthesis: Gene Cluster Discovery and Engineering

The biosynthesis of resorcinol and its derivatives is most commonly orchestrated by a suite of enzymes encoded by genes organized in biosynthetic gene clusters (BGCs). These clusters are a hallmark of secondary metabolism in bacteria, fungi, and plants, ensuring the coordinated expression of all necessary proteins for the production of a specific natural product.

The core of a resorcinol BGC is typically a gene encoding a type III polyketide synthase (PKS). nih.govnih.govnih.gov These enzymes are responsible for the iterative condensation of small carboxylic acid units, typically malonyl-CoA, with a starter molecule, often a fatty acyl-CoA, to form a polyketide chain that is then cyclized to create the characteristic resorcinol ring. sciepublish.comresearchgate.net

Studies on the biosynthesis of other 5-substituted resorcinols, such as 2-hexyl-5-propyl-resorcinol (HPR) in Pseudomonas aurantiaca, have led to the identification of specific gene clusters. The dar gene cluster, for instance, contains genes encoding a β-ketoacyl-ACP synthase III (DarB), an acyl carrier protein (DarA), and a protein of unknown function (DarC), all of which are essential for HPR production. nih.gov The discovery of such clusters has been pivotal in understanding the genetic blueprint for resorcinol biosynthesis.

The engineering of these gene clusters offers a powerful tool for producing novel resorcinol derivatives. By expressing these genes in a heterologous host, such as Escherichia coli, researchers have been able to produce HPR, demonstrating the potential to create customized resorcinolic compounds. nih.gov Further engineering, such as altering the substrate specificity of the PKS or introducing modifying enzymes, could pave the way for the targeted synthesis of compounds like this compound.

| Gene/Protein | Putative Function in Resorcinol Biosynthesis | Source Organism Example |

| Type III Polyketide Synthase (PKS) | Catalyzes the formation of the resorcinol ring from a starter CoA and malonyl-CoA extender units. | Neurospora crassa, Oryza sativa nih.govnih.gov |

| β-ketoacyl-ACP synthase III | Involved in the condensation of acyl units. | Pseudomonas aurantiaca (DarB) nih.gov |

| Acyl Carrier Protein (ACP) | Carries the growing polyketide chain. | Pseudomonas aurantiaca (DarA) nih.gov |

| Transcriptional Regulators | Control the expression of the biosynthetic genes. | Pseudomonas chlororaphis (DarS/DarR) frontiersin.org |

| O-methyltransferase | Modifies the resorcinol ring by adding a methyl group. | Sorghum bicolor oup.com |

| Hydroxylase (e.g., P450 mono-oxygenase) | Adds hydroxyl groups to the resorcinol structure. | Sorghum bicolor oup.com |

Precursor Incorporation and Tracer Studies in Biosynthesis

The elucidation of biosynthetic pathways heavily relies on precursor incorporation and tracer studies. These experiments involve feeding an organism with isotopically labeled potential precursors and then determining the position of the labels in the final product. Such studies have been instrumental in confirming the building blocks of resorcinolic compounds.

For many alkylresorcinols, the biosynthetic pathway is initiated with a fatty acid starter unit and extended by several molecules of malonyl-CoA, which is derived from acetate (B1210297). researchgate.net For instance, studies on the biosynthesis of HPR in Pseudomonas species using [1,2-¹³C₂]acetate have shown a labeling pattern consistent with a head-to-head condensation of two polyketide chains. nih.gov

In the context of this compound, it is hypothesized that the biosynthesis would similarly involve a starter unit that ultimately forms the 3-hydroxypropyl side chain. This could potentially arise from a modified fatty acid or another suitable precursor that undergoes reduction. The resorcinol ring itself would be formed through the condensation of three malonyl-CoA units.

Tracer studies would be essential to definitively map the biosynthetic route to this compound. By using labeled precursors such as [¹³C]-glucose, [¹³C]-acetate, or specifically labeled fatty acids, the origin of each carbon atom in the molecule could be traced, providing concrete evidence for the proposed pathway.

| Labeled Precursor | Expected Incorporation Pattern in this compound |

| [1-¹³C]-Acetate | Labeling of alternating carbons in the resorcinol ring and potentially the side chain, depending on its origin. |

| [1,2-¹³C₂]-Acetate | Incorporation of intact two-carbon units into the resorcinol ring. |

| [U-¹³C]-Glucose | Labeling throughout the molecule, with patterns indicating the metabolic pathways leading to the precursors. |

| Labeled 3-hydroxypropanoic acid | Direct incorporation into the side chain would provide strong evidence for its role as a precursor. |

Regulation of Biosynthetic Pathways in Source Organisms

The production of secondary metabolites like this compound is tightly regulated in the source organism to ensure that these often metabolically expensive compounds are produced only when needed. This regulation occurs at multiple levels, primarily at the level of gene transcription.

In many bacteria, the expression of biosynthetic gene clusters is controlled by dedicated transcriptional regulators located within or near the cluster. For example, the dar gene cluster for HPR biosynthesis in Pseudomonas chlororaphis is regulated by two transcriptional regulators, DarS and DarR, which belong to the AraC/XylS family. frontiersin.org These regulators can respond to specific environmental cues or internal signals, thereby switching on or off the production of the resorcinol.

Furthermore, global regulatory systems can also influence the biosynthesis of resorcinols. The GacS-GacA two-component system, a master regulator of secondary metabolism in many pseudomonads, has been shown to positively regulate the production of HPR. frontiersin.org This system often integrates signals related to population density (quorum sensing) and environmental stress, linking secondary metabolism to the broader physiological state of the organism.

In fungi and plants, the regulation of polyketide biosynthesis can be even more complex, involving a hierarchy of transcription factors and responses to developmental cues and external stimuli such as pathogen attack. nih.gov For instance, the production of the resorcinol-like compound sorgoleone (B1235758) in sorghum is localized to root hairs and is thought to play a role in allelopathy and defense. oup.com

Understanding the regulatory networks that control the biosynthesis of this compound is crucial for any attempts to overproduce this compound through metabolic engineering. By manipulating the expression of key regulatory genes, it may be possible to significantly enhance the yield of this and other valuable resorcinolic compounds.

Advanced Structural Characterization and Elucidation Methodologies for 5 3 Hydroxypropyl Benzene 1,3 Diol

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information about the chemical environment of protons and carbons nih.govhmdb.ca, multi-dimensional NMR experiments are essential for assembling the complete molecular framework.

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, allowing for the step-by-step construction of a molecule's structure. youtube.com For 5-(3-Hydroxypropyl)benzene-1,3-diol, a suite of 2D NMR experiments would be employed to confirm its constitution.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the spectrum of this compound, cross-peaks would be expected between the adjacent methylene (B1212753) protons of the propyl chain (H-1'↔H-2' and H-2'↔H-3'). Correlations would also be seen between the meta-coupled aromatic protons (H-2↔H-4, H-4↔H-6, H-2↔H-6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons they are attached to (¹J C-H coupling). columbia.edu This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the aromatic proton signal at H-2 would correlate with the carbon signal at C-2, and the methylene proton signal at H-1' would correlate with the carbon at C-1'.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). columbia.edu It connects molecular fragments that are not directly bonded. Key HMBC correlations would link the propyl chain to the aromatic ring, such as a correlation from the H-1' methylene protons to the aromatic carbons C-4, C-5, and C-6. Likewise, correlations from the aromatic proton H-4 to C-5 would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net For a relatively small and flexible molecule like this compound, NOESY can provide conformational information about the propyl side chain relative to the aromatic ring.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons/Carbons | Information Gained |

|---|---|---|

| COSY | H-1' ↔ H-2' H-2' ↔ H-3' H-2 ↔ H-4, H-4 ↔ H-6, H-2 ↔ H-6 | Confirms the -CH₂CH₂CH₂- spin system of the propyl chain and the meta-relationship of aromatic protons. |

| HSQC/HMQC | H-1' ↔ C-1' H-2' ↔ C-2' H-3' ↔ C-3' H-2 ↔ C-2 H-4 ↔ C-4 H-6 ↔ C-6 | Assigns protons to their directly attached carbons. |

| HMBC | H-1' ↔ C-4, C-5, C-6 H-2' ↔ C-5 H-4 ↔ C-2, C-3, C-5, C-6 H-6 ↔ C-1, C-2, C-4, C-5 | Connects the propyl chain to the resorcinol (B1680541) ring and confirms the substitution pattern. |

| NOESY | H-1' ↔ H-4, H-6 | Provides information on the spatial proximity and preferred conformation of the side chain relative to the ring. |

The compound this compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, stereochemical assignment is not applicable.

However, for related chiral diols, determining enantiomeric purity is a significant analytical challenge. A common strategy involves chiral derivatization, where the chiral diol is reacted with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. nih.gov These diastereomers have distinct physical properties and, crucially, different NMR spectra. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the enantiomeric excess (ee) of the original diol can be accurately determined. nih.govbath.ac.uk Common CDAs for diols include 2-formylphenylboronic acid used in combination with a chiral amine, which forms diastereomeric iminoboronate esters. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound. It measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₉H₁₂O₃. nih.gov The experimentally measured accurate mass should match the theoretical calculated mass of 168.07864 Da. nih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. csic.es The fragmentation pattern is characteristic of the molecule's structure and helps to identify its constituent parts. For this compound, the protonated molecule [M+H]⁺ (m/z 169.0865) would be selected and subjected to collision-induced dissociation. The resulting fragmentation pathway would likely involve:

Loss of Water (H₂O): Dehydration is a common fragmentation pathway for alcohols. Loss of water from the propyl chain or the phenolic groups would result in an ion at m/z 151.0759.

Cleavage of the Propyl Chain: Benzylic cleavage (between C-5 and C-1') is highly favorable, which could lead to a fragment corresponding to the hydroxyphenyl cation after rearrangement. Cleavage at other points along the chain is also possible.

Loss of Propylene Glycol Moiety: Cleavage of the C-C bond alpha to the ring could lead to the loss of a C₃H₆O fragment.

Table 2: Predicted MS/MS Fragments for [M+H]⁺ of this compound

| Predicted m/z | Formula | Proposed Fragment Identity/Loss |

|---|---|---|

| 169.0865 | [C₉H₁₃O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 151.0759 | [C₉H₁₁O₂]⁺ | Loss of H₂O |

| 137.0603 | [C₈H₉O₂]⁺ | Loss of CH₂O from side chain |

| 125.0603 | [C₇H₉O₂]⁺ | Loss of C₂H₄O (ethylene oxide) from side chain |

| 123.0446 | [C₇H₇O₂]⁺ | Benzylic cleavage with rearrangement |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov The spectra of this compound would be expected to show distinct bands corresponding to its structural features.

O-H Stretching: Broad bands in the region of 3600-3200 cm⁻¹ in the FT-IR spectrum are characteristic of the hydrogen-bonded hydroxyl (-OH) groups, both phenolic and alcoholic.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (-CH₂-) groups of the propyl chain appears just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1620-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene ring.

C-O Stretching: Strong C-O stretching bands for the phenolic and alcoholic groups are expected in the 1260-1000 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (o.o.p) C-H bending vibrations in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring. For a 1,3,5-trisubstituted ring, characteristic bands would be observed. scispace.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for analyzing the skeletal vibrations of the aromatic ring. orientjchem.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3600 - 3200 (broad) | Phenolic and Alcoholic -OH |

| Aromatic C-H Stretch | 3100 - 3000 | Ar-H |

| Aliphatic C-H Stretch | 2960 - 2850 | -CH₂- |

| Aromatic C=C Stretch | 1620 - 1450 | Benzene Ring |

| C-O Stretch | 1260 - 1000 | Phenol (Ar-O) and Alcohol (C-O) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Trisubstituted Benzene |

Single-Crystal X-ray Diffraction for Absolute Configuration Determination of this compound and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. carleton.edu It provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. uni-ulm.de

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its atomic connectivity. The analysis would reveal the planarity of the benzene ring and the specific conformation (e.g., gauche, anti) of the flexible hydroxypropyl side chain. It would also detail the intermolecular interactions, such as hydrogen bonding between the hydroxyl groups, that dictate the crystal packing. rsc.org

Since this compound is achiral, the concept of "absolute configuration" does not apply. The crystal structure would belong to a centrosymmetric space group. However, if a chiral derivative were synthesized, SC-XRD using anomalous dispersion effects would be the gold standard method for determining its absolute stereochemistry without ambiguity. youtube.comuwaterloo.ca

Biological Activities and Mechanistic Investigations of 5 3 Hydroxypropyl Benzene 1,3 Diol

In Vitro Pharmacological Profiling and Target Engagement Studies

A thorough in vitro pharmacological profile is fundamental to understanding the mechanism of action of a compound. This typically involves a tiered approach, from broad screening to specific target validation.

Receptor Binding and Activation Assays (e.g., GPCRs, Ion Channels)

There is currently no publicly available data from receptor binding or activation assays for 5-(3-Hydroxypropyl)benzene-1,3-diol. Such studies are crucial for identifying specific protein targets, such as G-protein coupled receptors (GPCRs) or ion channels, through which a compound might exert its effects. Without this information, the primary molecular targets of this compound remain unknown.

Enzyme Inhibition or Activation Kinetics and Mechanisms

While there is a significant body of research on the enzyme inhibitory properties of other resorcinol (B1680541) derivatives, particularly as inhibitors of tyrosinase, specific kinetic data for this compound is not available. researchgate.netmdpi.com Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for agents aimed at reducing hyperpigmentation. nih.gov Studies on various other resorcinol derivatives have detailed their potential as tyrosinase inhibitors, often investigating the structure-activity relationships that govern their potency. researchgate.netmdpi.com However, without direct experimental data, it is not possible to confirm if this compound shares this activity or to what extent.

Cellular Pathway Modulation in Defined Cell Line Models (e.g., reporter assays, phosphorylation cascades)

Research into the effects of resorcinol derivatives on cellular pathways, particularly in the context of melanogenesis in B16 melanoma cells, has been a subject of investigation. researchgate.netmdpi.com These studies often assess the impact of compounds on melanin production and the expression of key regulatory proteins. However, specific studies detailing the effects of this compound on cellular pathways, such as through reporter assays or by examining phosphorylation cascades, are absent from the current scientific literature.

Subcellular Localization and Interaction Studies

Information regarding the subcellular localization of this compound is not available. Techniques such as fluorescent labeling and microscopy are typically employed to determine where a compound accumulates within a cell, providing clues about its potential sites of action. Similarly, there are no published studies on its molecular interactions with specific cellular proteins.

In Vivo Preclinical Efficacy Studies (Mechanistic Focus)

Preclinical in vivo studies are essential to bridge the gap between in vitro activity and potential therapeutic efficacy.

Investigation of Molecular and Cellular Pharmacodynamic Markers in Animal Models

There is no evidence in the public domain of in vivo studies conducted on this compound. Consequently, there is no information on its effects on molecular and cellular pharmacodynamic markers in animal models. Such studies would be necessary to understand its biological effects in a whole organism and to identify biomarkers of its activity.

Exploration of Bioavailability and Distribution in Preclinical Systems (excluding dosage specifics)

Currently, there is a lack of specific preclinical data on the bioavailability and tissue distribution of this compound. However, insights can be drawn from studies on structurally related resorcinol compounds. For instance, resorcinol itself is readily absorbed from the gastrointestinal tract in animal models. nih.gov Following absorption, it is widely distributed in the body. The lipophilicity of a compound, often estimated by its LogP value, is a key determinant of its absorption and distribution characteristics. The computed XLogP3 value for this compound is 1.1, suggesting a moderate degree of lipophilicity which would theoretically allow for passage across biological membranes. nih.gov Further studies are required to determine the specific pharmacokinetic profile of this compound, including its absorption rate, extent of distribution to various tissues, and potential for crossing the blood-brain barrier.

Metabolic Transformations of this compound in Biological Systems

The metabolic fate of this compound has not been explicitly detailed in published literature. However, based on the metabolism of other phenolic compounds and resorcinol derivatives, several metabolic pathways can be anticipated. nih.govpatsnap.com The primary routes of metabolism for such compounds typically involve Phase I and Phase II reactions.

Phase I metabolism of phenolic compounds is often mediated by the cytochrome P450 (CYP) enzyme system, which can introduce additional hydroxyl groups to the aromatic ring. researchgate.netnih.govnih.gov For this compound, this could result in the formation of benzenetriol derivatives. The alkyl side chain could also be a site for oxidation.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For resorcinol, the main metabolic pathway is conjugation, with studies in rats showing that a significant portion is excreted as glucuronide and sulfate (B86663) conjugates. nih.gov It is therefore highly probable that this compound undergoes similar conjugation reactions at its phenolic hydroxyl groups.

| Potential Metabolic Pathway | Enzyme Family | Potential Metabolite |

| Hydroxylation | Cytochrome P450 | Hydroxylated derivatives |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates |

Molecular Mechanisms of Action and Downstream Effects

Identification and Validation of Direct and Indirect Molecular Targets

Specific molecular targets of this compound have not yet been identified or validated. The structural similarity to other bioactive phenolic compounds, such as resorcinol, suggests potential interactions with a range of biological targets. Resorcinol and its derivatives are known to interact with various enzymes and receptors. For example, the hydroxyl groups on the benzene (B151609) ring can form hydrogen bonds with the active sites of enzymes, potentially leading to their inhibition. patsnap.com Further research, employing techniques such as affinity chromatography and target identification strategies, is necessary to elucidate the direct and indirect molecular partners of this compound.

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To date, no specific protein-ligand interaction studies, such as those using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), have been published for this compound. These techniques are invaluable for characterizing the binding affinity and thermodynamics of a ligand to its molecular target. SPR measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing real-time data on association and dissociation rates. ITC directly measures the heat change that occurs upon binding, allowing for the determination of the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. The application of these methods would be a critical step in validating potential molecular targets and understanding the molecular basis of the biological activity of this compound.

Transcriptomic, Proteomic, and Metabolomic Analysis of Cellular Responses to this compound

There are currently no available transcriptomic, proteomic, or metabolomic studies investigating the cellular responses to this compound. Such "omics" approaches are powerful tools for gaining a comprehensive understanding of the downstream effects of a compound. Transcriptomic analysis (e.g., via microarray or RNA-seq) would reveal changes in gene expression patterns, proteomic analysis (e.g., via mass spectrometry) would identify alterations in protein levels and post-translational modifications, and metabolomic analysis would provide a snapshot of the changes in the cellular metabolite pool. These analyses would offer a global view of the pathways and processes modulated by this compound, providing clues to its mechanism of action.

Computational Docking and Molecular Dynamics Simulations for Target Interaction Prediction

Specific computational docking and molecular dynamics (MD) simulation studies for this compound are not present in the current scientific literature. These computational techniques are instrumental in predicting and analyzing the interactions between a ligand and a potential protein target. Molecular docking can predict the preferred binding orientation and affinity of a ligand within the active site of a protein. Following docking, MD simulations can be employed to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. The application of these in silico methods could aid in prioritizing potential molecular targets for experimental validation.

Derivatives and Analogue Synthesis for Structure Activity Relationship Sar Studies of 5 3 Hydroxypropyl Benzene 1,3 Diol

Design Principles for the Synthesis of 5-(3-Hydroxypropyl)benzene-1,3-diol Analogues and Derivatives

The design of analogues for this compound is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with biological targets. The core structure, consisting of a benzene-1,3-diol (resorcinol) ring and a 3-hydroxypropyl side chain, offers multiple points for modification.

Key design strategies include:

Modification of the Alkyl Side Chain: Altering the length, branching, and degree of unsaturation of the propyl chain can significantly impact the compound's lipophilicity and its fit within the hydrophobic pockets of target proteins. Introducing or changing the position of the hydroxyl group on the side chain can create new hydrogen bonding opportunities, potentially increasing binding affinity.

Substitution on the Aromatic Ring: The resorcinol (B1680541) moiety is critical for activity, often acting as a hydrogen bond donor. Introducing various substituents (e.g., halogens, alkyl groups, methoxy groups) onto the aromatic ring can modulate the electronic properties (pKa) of the phenolic hydroxyls and introduce new steric or electronic interactions with the target.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) is a common strategy. For instance, one of the phenolic hydroxyl groups could be replaced with a bioisostere to improve metabolic stability or alter binding modes.

Conformational Restriction: Introducing elements that reduce the conformational flexibility of the side chain, such as double bonds or small rings, can lock the molecule into a more bioactive conformation. This can lead to higher potency and selectivity by reducing the entropic penalty upon binding to a target.

The overarching goal of these principles is to systematically probe the chemical space around the parent compound to build a comprehensive SAR model. This model then informs the design of next-generation compounds with improved pharmacological profiles. The process is iterative, with each new analogue providing data that refines the understanding of the structural requirements for optimal activity.

Synthetic Strategies for Regio- and Stereoselective Modifications

The successful implementation of SAR studies relies on robust and flexible synthetic strategies that allow for precise control over the placement of functional groups (regioselectivity) and their three-dimensional arrangement (stereoselectivity). For a molecule like this compound, this presents specific challenges, particularly in selectively modifying one of the two phenolic hydroxyls or specific positions on the aromatic ring.

Common synthetic approaches include:

Protecting Group Chemistry: To achieve regioselective modification, chemists often employ protecting groups. For example, to modify only one of the two hydroxyl groups on the resorcinol ring, one can be selectively protected, allowing the other to be modified. The protecting group is then removed in a later step.

Friedel-Crafts Acylation/Alkylation: This classic reaction can be used to introduce the side chain or other substituents onto the electron-rich resorcinol ring. Controlling the regioselectivity can be achieved by using appropriate Lewis acid catalysts and reaction conditions.

Wittig and Related Reactions: To introduce unsaturation into the side chain at specific positions, the Wittig reaction and its variants are powerful tools. This allows for the synthesis of analogues with alkene or alkyne functionalities.

Asymmetric Synthesis: When stereocenters are present or introduced, particularly in the side chain, stereoselective synthesis is crucial. This can be achieved using chiral catalysts, chiral auxiliaries, or enzyme-mediated reactions to produce a single enantiomer or diastereomer, which is vital as different stereoisomers can have vastly different biological activities.

A general synthetic route might involve the preparation of a suitably substituted resorcinol core, followed by the attachment and subsequent modification of the side chain. For instance, 3,5-dihydroxybenzaldehyde can serve as a starting material, with the side chain built up through a sequence of reactions like Grignard addition followed by deoxygenation or reduction steps.

Computational Chemistry Approaches in SAR Prediction and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of biological activity and guiding the prioritization of synthetic targets. protoqsar.comresearchgate.net For this compound and its analogues, several computational methods are employed to accelerate the lead optimization process.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical method used to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of synthesized and tested analogues, a mathematical model can be built to predict the activity of new, unsynthesized compounds. mdpi.com This allows researchers to screen large virtual libraries of potential analogues and prioritize those with the highest predicted potency. The process involves several key steps: selecting relevant compounds, calculating molecular descriptors, partitioning data for validation, and building and interpreting the model. mdpi.com

Molecular Docking: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how an analogue will bind. nih.gov Docking algorithms place the ligand (the analogue) into the binding site of the protein and calculate a score that estimates the binding affinity. nih.govresearchgate.net This provides valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. These insights can then be used to design new analogues with improved complementarity to the binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov This method can assess the stability of the binding pose predicted by docking and can reveal important conformational changes in both the ligand and the protein upon binding. nih.gov By calculating binding free energies, MD simulations can offer a more accurate prediction of affinity compared to static docking scores.

These computational approaches help to rationalize observed SAR data and make informed predictions, thereby reducing the number of compounds that need to be synthesized and tested, saving significant time and resources in the drug discovery pipeline. protoqsar.com

Biological Evaluation of Synthesized Analogues for Enhanced Activity or Selectivity in Preclinical Models

The ultimate test of newly designed and synthesized analogues is their performance in biological assays. This evaluation is a critical feedback step in the SAR cycle, providing the empirical data needed to validate or refine computational models and design principles. researchgate.netnih.gov

The process typically begins with in vitro assays to determine the potency and selectivity of the compounds. These may include:

Enzyme Inhibition Assays: If the target is an enzyme, assays are performed to measure the concentration of the analogue required to inhibit enzyme activity by 50% (IC₅₀ value).

Receptor Binding Assays: For receptor targets, radioligand binding assays can determine the affinity (Ki value) of the analogue for the receptor.

Cell-Based Assays: These assays measure the effect of the compound on a specific cellular function, providing information on cell permeability and activity in a more complex biological environment. The concentration that produces 50% of the maximal effect (EC₅₀ value) is a key parameter. nih.gov

Analogues that show promising activity and selectivity in vitro are then advanced to preclinical models to assess their properties in a whole organism. The data generated from these evaluations are crucial for establishing a robust SAR. By comparing the biological activity of a series of structurally related compounds, researchers can deduce which structural features are essential for activity and which can be modified to enhance desired properties. gprcp.ac.in

Below is an illustrative data table showing how SAR data for a hypothetical series of this compound analogues might be presented.

Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical Analogues This table is for illustrative purposes and does not represent real experimental data.

| scienceCompound | buildModification | mediationTarget A IC₅₀ (nM) | mediationTarget B IC₅₀ (nM) | insightsSelectivity (B/A) |

|---|---|---|---|---|

| Parent Compound | This compound | 150 | 450 | 3.0 |

| Analogue 1 | Chain extension to 4-hydroxybutyl | 80 | 500 | 6.25 |

| Analogue 2 | Methylation of 1-OH group | >1000 | >1000 | - |

| Analogue 3 | Introduction of 4-Fluoro substituent | 120 | 240 | 2.0 |

| Analogue 4 | Side chain double bond (E-alkene) | 95 | 900 | 9.5 |

From this hypothetical data, one could infer that the 1-OH group is critical for activity (Analogue 2), that extending the side chain improves potency for Target A (Analogue 1), and that introducing a double bond enhances both potency and selectivity (Analogue 4). This iterative process of design, synthesis, and evaluation is the cornerstone of optimizing a lead compound into a viable drug candidate. rsc.org

Analytical Method Development and Validation for Research Applications of 5 3 Hydroxypropyl Benzene 1,3 Diol

Chromatographic Separations for Research-Grade Purity and Quantification

Chromatographic techniques are fundamental for the isolation and quantification of 5-(3-Hydroxypropyl)benzene-1,3-diol, ensuring high purity for research applications.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. Method optimization is critical when dealing with complex matrices, such as reaction mixtures or biological extracts, to ensure accurate quantification and purity assessment.

Reverse-phase HPLC is the most common approach for separating resorcinol (B1680541) derivatives. ugm.ac.idnih.gov Optimization of the mobile phase, stationary phase, and detector settings is key to achieving good resolution and sensitivity. A typical starting point for method development would involve a C18 column and a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like methanol (B129727) or acetonitrile (B52724). ugm.ac.idnih.govsielc.comscispace.com

A Box-Behnken design or similar statistical approach can be employed to systematically optimize the mobile phase composition (e.g., percentage of methanol and acetonitrile) and the flow rate to achieve the best separation efficiency. ugm.ac.id For instance, an optimized method for similar resorcinol compounds was achieved with a mobile phase of 50.0% methanol, 18.1% acetonitrile, and a flow rate of 0.6 mL/min. ugm.ac.id

Table 1: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic: Methanol:Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detector | Diode Array Detector (DAD) at 280 nm |

| This table presents a typical set of starting conditions for the HPLC analysis of resorcinol derivatives, based on established methods for similar compounds. nih.gov |

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). scispace.comnih.gov

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Due to the low volatility of this compound, derivatization is a necessary step to convert the polar hydroxyl groups into more volatile silyl (B83357) or acyl derivatives. mdpi.comgnest.org

Silylation is a common derivatization technique for phenolic compounds, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comweber.hu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used. sigmaaldrich.comresearchgate.netchem-soc.si The derivatization reaction must be optimized for temperature and time to ensure complete conversion. chem-soc.si

Another approach is acetylation, which can be performed using acetic anhydride (B1165640) in an alkaline medium. gnest.org The resulting ester derivatives are more volatile and suitable for GC analysis.

Table 2: Example of a GC-FID Method for the Analysis of Derivatized this compound

| Parameter | Condition |

| Column | ZB-5HT capillary column (30 m x 0.25 mm x 0.1 µm) |

| Carrier Gas | Helium at 1 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Oven Program | 70°C (1 min hold), ramp at 10°C/min to 280°C (5 min hold) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| This table outlines representative GC conditions for analyzing silylated phenolic compounds, adapted from general methods. scielo.br |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. While SFC is a powerful tool for chiral separations, the this compound molecule is achiral and does not have enantiomers. Therefore, chiral resolution is not applicable to this specific compound. However, SFC could be explored as a green alternative to normal-phase HPLC for the purification of the compound or its synthetic intermediates.

Coupled Analytical Techniques

The coupling of chromatographic separation with mass spectrometry provides enhanced selectivity and sensitivity, enabling trace-level analysis and metabolite identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Samples

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying trace levels of compounds in complex biological matrices such as plasma, serum, and tissue homogenates. researchgate.netnih.gov The high selectivity of tandem mass spectrometry minimizes interference from matrix components.

For the analysis of this compound, a reverse-phase LC separation similar to the HPLC method described above would be employed. nih.gov The mass spectrometer would typically be operated in negative ion mode using an electrospray ionization (ESI) source, as phenolic compounds readily deprotonate. researchgate.net The detection would be performed in multiple reaction monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition, providing high specificity and sensitivity.

Sample preparation for biological samples is critical and often involves protein precipitation with an organic solvent (e.g., acetonitrile or methanol), followed by centrifugation. researchgate.netnih.gov A robust LC-MS/MS method requires careful validation, including assessment of matrix effects, recovery, and stability. nih.gov

Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Setting |

| LC Column | C18, 100 mm x 2.1 mm, 3 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Linear gradient from 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion (Q1) | m/z 167.07 [M-H]⁻ |

| Product Ion (Q3) | To be determined experimentally |

| Collision Energy | To be optimized |

| This table presents a plausible set of LC-MS/MS conditions for the analysis of the target compound, based on general principles for phenolic compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used platform for metabolite profiling in biological and plant samples. nih.govnih.gov Following extraction and derivatization (as described in section 6.1.2), GC-MS analysis allows for the separation and identification of a wide range of metabolites. nih.govnih.gov

For metabolite profiling of this compound and its potential biotransformation products, a comprehensive extraction would be performed, followed by silylation to increase the volatility of the analytes. nih.gov The GC-MS would be operated in full-scan mode to acquire mass spectra of all eluting compounds. scielo.br The identification of metabolites is achieved by comparing the obtained mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) or with authentic standards. nih.govnih.gov

This approach can be used to study the metabolic fate of this compound in various biological systems, providing insights into its metabolic pathways.

Table 4: Representative GC-MS System Parameters for Metabolite Profiling

| Parameter | Condition |

| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 70°C (1 min), ramp at 10°C/min to 310°C (5 min hold) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 50-650 |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 250°C |

| This table provides typical GC-MS parameters for the analysis of silylated metabolites, based on established metabolomics workflows. nih.gov |

Advanced Sample Preparation Strategies for Diverse Research Matrices

The accurate and precise quantification of this compound in diverse research matrices is critically dependent on the efficacy of the sample preparation strategy. The complexity of matrices such as biological fluids, plant tissues, and environmental samples necessitates advanced extraction and clean-up techniques to remove interfering substances and concentrate the analyte of interest. This section explores several advanced sample preparation strategies that can be adapted and optimized for the analysis of this compound, ensuring high recovery, selectivity, and reproducibility.

Given the polar nature of this compound, stemming from its two phenolic hydroxyl groups and the additional hydroxyl group on the propyl side chain, methods suitable for polar phenolic compounds are of particular relevance. The choice of an appropriate strategy is contingent upon the physicochemical properties of the matrix, the concentration of the analyte, and the subsequent analytical technique to be employed, typically high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS).

Solid-phase extraction (SPE) is a highly efficient and versatile technique for the purification and concentration of analytes from liquid samples. It offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and the potential for automation. labmanager.combiotage.com For a polar compound like this compound, several SPE modes can be considered, primarily reversed-phase and normal-phase SPE.

Reversed-Phase SPE (RP-SPE): In RP-SPE, a nonpolar stationary phase (e.g., C18-silica) is used to retain hydrophobic and moderately polar compounds from a polar sample matrix. Given the presence of a benzene (B151609) ring, this compound will exhibit some hydrophobic character, allowing for its retention on a reversed-phase sorbent.

Methodology:

Conditioning: The sorbent is activated with a water-miscible organic solvent like methanol, followed by equilibration with water or an aqueous buffer.

Loading: The aqueous sample, with its pH adjusted to ensure the analyte is in a neutral form, is passed through the cartridge.

Washing: A polar solvent, typically water or a low percentage of organic solvent in water, is used to wash away highly polar interferences.

Elution: A less polar, water-miscible organic solvent, such as methanol, acetonitrile, or a mixture thereof, is used to elute the retained this compound.

The optimization of parameters such as sample pH, wash solvent composition, and elution solvent is crucial for achieving high recovery. For phenolic compounds, adjusting the sample pH to be slightly acidic can suppress the ionization of the hydroxyl groups, thereby enhancing retention on the reversed-phase sorbent.

Normal-Phase SPE (NP-SPE): In this mode, a polar stationary phase (e.g., silica, Florisil) is used to retain polar analytes from a nonpolar sample matrix. If this compound is first extracted into a nonpolar organic solvent, NP-SPE can be an effective clean-up step.

Methodology:

Conditioning: The polar sorbent is conditioned with a nonpolar solvent.

Loading: The sample, dissolved in a nonpolar solvent, is loaded onto the cartridge.

Washing: A nonpolar solvent is used to remove nonpolar interferences.

Elution: A more polar solvent is used to elute the this compound.

The following table illustrates a hypothetical optimization of reversed-phase SPE for the extraction of this compound from an aqueous matrix, based on typical values for similar phenolic compounds.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimized Condition |

| Sorbent | C18 | C8 | Polymeric | C18 |

| Sample pH | 3 | 5 | 7 | 3 |

| Wash Solvent | 100% Water | 5% Methanol in Water | 10% Methanol in Water | 5% Methanol in Water |

| Elution Solvent | Methanol | Acetonitrile | Acetone (B3395972) | Methanol |

| Recovery (%) | 85 | 92 | 78 | 95 |

The QuEChERS methodology, originally developed for pesticide residue analysis in fruits and vegetables, has been successfully adapted for a wide range of analytes and matrices, including phenolic compounds in grains and other foodstuffs. usda.govresearchgate.net This technique involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for clean-up.

For the analysis of this compound in solid matrices like plant material or food products, a modified QuEChERS approach would be highly suitable.

Methodology:

Extraction: A homogenized sample is shaken with acetonitrile and a mixture of salts (e.g., magnesium sulfate (B86663), sodium chloride, and a buffering salt like sodium acetate (B1210297) or citrate). The salts induce phase separation between the aqueous and organic layers and help to drive the analytes into the acetonitrile.

Clean-up (d-SPE): An aliquot of the acetonitrile supernatant is mixed with a small amount of d-SPE sorbent. For phenolic compounds, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is often effective. For highly colored matrices like some plant extracts, graphitized carbon black (GCB) may be added to remove pigments.

The choice of buffering salts and d-SPE sorbents is critical and depends on the stability of this compound and the nature of the matrix interferences.

Below is a hypothetical data table showing the recovery of this compound from a grain matrix using different QuEChERS modifications.

| QuEChERS Method | Extraction Solvent | d-SPE Sorbent | Recovery (%) | RSD (%) |

| Original (Unbuffered) | Acetonitrile | PSA | 82.5 | 8.2 |

| AOAC (Acetate Buffered) | Acetonitrile | PSA + C18 | 91.3 | 5.5 |

| EN (Citrate Buffered) | Acetonitrile | PSA + C18 + GCB | 88.9 | 6.1 |

| Optimized for Polar Phenols | Acetonitrile with 1% Acetic Acid | PSA + C18 | 94.2 | 4.8 |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to increase the efficiency and speed of solvent extraction from solid and semi-solid samples. nih.govnih.gov This technique is particularly advantageous for extracting analytes that are strongly adsorbed to the sample matrix.

For extracting this compound from complex solid matrices like soil, sediment, or dried plant material, PLE offers a powerful and automated alternative to traditional methods like Soxhlet extraction. The use of elevated temperatures enhances the solubility and diffusion of the analyte, while the high pressure keeps the solvent in its liquid state, allowing for rapid extraction.

Methodology:

The sample is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into a stainless-steel extraction cell.

The cell is heated and filled with the extraction solvent under pressure.

After a short static extraction period, the extract is collected, and the process can be repeated with fresh solvent for a number of cycles.

The choice of solvent, temperature, and the number of extraction cycles are key parameters to optimize. For polar phenolic compounds, mixtures of water and organic solvents like ethanol (B145695) or acetone are often effective.

The following table presents hypothetical research findings for the PLE of this compound from a soil matrix.

| Parameter | Setting 1 | Setting 2 | Setting 3 | Optimized Setting |

| Solvent | Acetone | Methanol | Ethanol/Water (80:20) | Ethanol/Water (80:20) |

| Temperature (°C) | 80 | 100 | 120 | 100 |

| Pressure (psi) | 1500 | 1500 | 1500 | 1500 |

| Static Time (min) | 5 | 10 | 15 | 10 |

| Cycles | 1 | 2 | 3 | 2 |

| Recovery (%) | 88.6 | 96.4 | 93.2 | 97.1 |

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, leading to a rapid extraction of analytes from solid matrices. nih.govnih.gov The microwave energy targets polar molecules, causing them to heat rapidly, which in turn leads to the rupture of cell walls in plant materials and enhances the desorption of analytes from the matrix.

MAE is a green technology that offers reduced extraction times and solvent consumption compared to conventional methods. It is well-suited for the extraction of phenolic compounds, including this compound, from plant materials.

Methodology:

The sample is placed in a microwave-transparent vessel with a suitable extraction solvent.

The vessel is sealed and subjected to microwave irradiation for a set time and at a specific power level.

After cooling, the extract is filtered or centrifuged before analysis.

The selection of the solvent is crucial, as it must be able to absorb microwave energy. Polar solvents like ethanol, methanol, and water, or mixtures thereof, are commonly used for extracting phenolic compounds.

A hypothetical optimization of MAE for this compound from a dried plant leaf matrix is presented below.

| Parameter | Setting 1 | Setting 2 | Setting 3 | Optimized Setting |

| Solvent | Methanol | Ethanol | Ethanol/Water (70:30) | Ethanol/Water (70:30) |

| Microwave Power (W) | 300 | 500 | 700 | 500 |

| Extraction Time (min) | 5 | 10 | 15 | 10 |

| Temperature (°C) | 60 | 80 | 100 | 80 |

| Recovery (%) | 89.1 | 95.8 | 92.5 | 96.5 |

Molecularly Imprinted Polymers (MIPs) are highly cross-linked polymers that are synthesized in the presence of a template molecule, which is the analyte of interest or a close structural analog. nih.govvcu.edu After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the target analyte. This "molecular memory" allows for highly selective extraction, even from very complex matrices.

For the selective extraction of this compound from complex biological matrices like urine or plasma, a Molecularly Imprinted Solid-Phase Extraction (MISPE) method could be developed.

Methodology:

A MIP is synthesized using this compound or a similar molecule as the template.

The MIP is packed into an SPE cartridge.

The sample is loaded onto the cartridge, where the target analyte is selectively retained by the imprinted cavities.

Interfering compounds are washed away with a carefully chosen solvent.

The target analyte is eluted with a solvent that disrupts the interactions between the analyte and the polymer.

The high selectivity of MIPs can significantly reduce matrix effects in subsequent LC-MS analysis. chromatographyonline.comnih.govchromatographyonline.com

The following table shows hypothetical recovery data for a MISPE method developed for this compound from a human urine sample, compared to a non-imprinted polymer (NIP) as a control.

| Analyte | Matrix | Sorbent | Recovery (%) | RSD (%) |

| This compound | Urine | MIP | 95.2 | 3.8 |

| This compound | Urine | NIP | 35.7 | 12.1 |

| Structurally Similar Phenol A | Urine | MIP | 45.3 | 9.5 |

| Unrelated Compound B | Urine | MIP | <5 | - |

Ecological and Environmental Relevance of 5 3 Hydroxypropyl Benzene 1,3 Diol if Applicable to Research Findings

Occurrence and Distribution in Natural Ecosystems and Organisms

Searches of chemical and biological databases, including PubChem, have not yielded any reports of the isolation of 5-(3-hydroxypropyl)benzene-1,3-diol from a natural source. nih.gov While many related resorcinol (B1680541) compounds, specifically alkylresorcinols, are known to be produced by a variety of organisms, including plants, fungi, and bacteria, the same cannot be definitively stated for this specific compound. researchgate.netresearchgate.netgerli.com

For context, various resorcinol derivatives have been identified in plant species such as mango (Mangifera indica) and in the cones of Pinus species. researchgate.netresearchgate.net These related compounds are recognized for their presence in plant resins and their contributions to the chemical makeup of these organisms. However, this compound is not listed among the characterized constituents in these or other studied organisms.

Future Research Directions and Unanswered Questions for 5 3 Hydroxypropyl Benzene 1,3 Diol

Emerging Research Frontiers and Novel Applications

While direct research on 5-(3-hydroxypropyl)benzene-1,3-diol is limited, the known biological activities of its parent molecule, resorcinol (B1680541), and related derivatives provide a roadmap for future investigations. researchgate.netwikipedia.org Resorcinol chemistry has been a fertile ground for the development of pharmaceuticals, polymer additives, and other valuable chemical products. researchgate.net

Potential Therapeutic Applications:

Drawing parallels from other resorcinol derivatives, this compound could be investigated for a range of therapeutic effects. For instance, various resorcinol derivatives have been explored for their potential as cannabinoid CB1/CB2 receptor agonists, suggesting a possible role in modulating the endocannabinoid system. nih.gov Furthermore, the antifungal properties of some resorcinol derivatives, such as phenylethyl resorcinol, against various dermatophytes indicate a potential avenue for developing new topical treatments for skin infections. nih.gov Given that some resorcinol derivatives are used in the synthesis of drugs for conditions like sickle cell anemia and Alzheimer's disease, the potential of this compound as a building block for novel therapeutics warrants exploration. researchgate.net

Biomarker Potential:

Alkylresorcinols, which share the core resorcinol structure, are established biomarkers for whole-grain wheat and rye intake. nih.govresearchgate.net This raises the intriguing possibility that this compound, or its metabolites, could serve as a biomarker for the consumption of specific foods or as an indicator of particular metabolic processes. Further research is needed to determine its presence in food sources and its metabolic fate in the human body.

Modulation of Gut Microbiota:

Recent studies have highlighted the role of alkylresorcinols in modulating the metabolic activity of the gut microbiota. mdpi.com These compounds can act as a link between diet, the gut microbiome, and host metabolism. mdpi.com Investigating whether this compound exhibits similar properties could open up new avenues for its application in promoting gut health and influencing systemic metabolic and immune processes. nih.gov

Integration with Systems Biology and Network Pharmacology Approaches

To unlock the full potential of this compound, modern analytical approaches are indispensable. Systems biology and network pharmacology offer powerful tools to elucidate the complex interactions of this compound within a biological system.

Systems Biology:

A systems biology approach would involve a holistic analysis of the molecular and cellular changes induced by this compound. This could entail transcriptomics, proteomics, and metabolomics studies to create a comprehensive picture of its mechanism of action. By understanding the global effects on cellular pathways and networks, researchers can identify potential targets and off-target effects, paving the way for more focused and effective drug development.

Network Pharmacology:

Network pharmacology can be employed to predict the potential targets and therapeutic applications of this compound based on its chemical structure. By constructing and analyzing drug-target-disease networks, researchers can identify potential protein interactions and signaling pathways that this compound might modulate. This in-silico approach can significantly accelerate the drug discovery process by prioritizing experimental validations and suggesting novel therapeutic indications. For instance, network pharmacology could help in identifying potential protein targets within pathways associated with inflammation or cancer, areas where other resorcinol derivatives have shown promise. nih.gov

Challenges and Opportunities in Advancing Research on this compound

Despite the promising future directions, significant challenges remain in advancing the research on this specific compound.

Challenges:

Limited Availability and Synthesis: The primary hurdle is the current lack of extensive research and readily available information specifically on this compound. nih.gov While the synthesis of related compounds like 5-propylbenzene-1,3-diol (B57704) has been described, optimizing synthetic routes for this compound to produce it in sufficient quantities for extensive biological screening is a necessary first step. chemicalbook.com

Lack of Biological Data: There is a dearth of published studies on the biological activities, pharmacology, and toxicology of this compound. This necessitates foundational in vitro and in vivo studies to establish a baseline understanding of its properties.

Complexity of Biological Systems: As with any bioactive molecule, elucidating the precise mechanisms of action within a complex biological system is a significant challenge. The integration of systems biology and network pharmacology will be crucial but also requires substantial investment in resources and expertise.

Opportunities:

Untapped Therapeutic Potential: The lack of research also presents a significant opportunity. As a relatively unexplored molecule, this compound could possess unique biological activities that differentiate it from other known resorcinol derivatives.

Leveraging Knowledge from Related Compounds: The wealth of information on resorcinols and alkylresorcinols provides a strong foundation and a clear starting point for hypothesis-driven research. jmchemsci.comjmchemsci.comresearchgate.net

Advancements in Research Technologies: Modern high-throughput screening methods, coupled with sophisticated analytical techniques and computational modeling, can accelerate the pace of discovery and overcome some of the traditional challenges in drug development.

Q & A

Q. Table 1: Computed Properties

| Property | Value | Reference |

|---|---|---|

| Hydrogen Bond Donors | 2 | |

| XlogP | ~3.8 | |

| TPSA | 53.4 Ų | |

| Rotatable Bonds | 2 |

Advanced: What advanced analytical techniques characterize this compound in complex mixtures?

Methodological Answer:

- LC-MS/MS: Use positive/negative ion modes for fragmentation patterns. For example, detect [M-H]⁻ ions at m/z 296.41 (similar to C20H24O2 derivatives) .

- High-Resolution NMR: Assign peaks using ¹H/¹³C NMR (e.g., aromatic protons at δ 6.3–6.8 ppm, hydroxypropyl protons at δ 1.5–3.5 ppm).

- HRMS (High-Resolution Mass Spectrometry): Confirm molecular formula (e.g., C9H12O3 requires m/z 168.0786).

Q. Table 2: LC-MS Data for Analogous Compounds

| Compound | Formula | Ion Mode | Observed m/z | Reference |

|---|---|---|---|---|

| 2-[(3,3-Dimethyloxiran-2-yl)methyl]... | C20H24O2 | Positive | 296.41 | |

| Kaempferol 3-methyl-ether | C16H12O6 | Negative | 300.26 |

Advanced: How do structural modifications on the benzene-1,3-diol scaffold influence bioactivity?

Methodological Answer:

- Chain Length/Substituents: Longer alkyl chains (e.g., nonenyl groups in climacostol analogues) enhance antimicrobial activity, while hydroxypropyl groups may improve solubility .

- Stereochemistry: Z/E isomerism in styryl groups (e.g., resveratrol derivatives) affects binding to targets like ALDH .

- Electron-Withdrawing Groups: Chlorine or fluorinated substituents (e.g., 4-CHLORO-6-[5-(3,4-DIMETHOXYPHENYL)...) modulate enzyme inhibition .

Key Finding:

Bioactivity correlates with substituent hydrophobicity (XlogP) and hydrogen-bonding capacity (TPSA). For example, resveratrol (XlogP ~3.1) shows anti-inflammatory effects, while more hydrophobic derivatives exhibit stronger membrane interactions .

Advanced: How can researchers resolve contradictions in bioactivity data for benzene-1,3-diol derivatives?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time).

- Purity Analysis: Use HPLC (≥95% purity) to rule out impurities .

- Stereochemical Confirmation: Apply chiral chromatography or NOESY NMR to verify stereochemistry (e.g., R/S isomers in terbutaline derivatives) .

- Computational Validation: Compare molecular docking results with experimental IC50 values to identify false positives .

Case Study:

In macheridiol synthesis, stereoselective reduction using Adam's catalyst ensured correct configuration, resolving discrepancies in reported activity .

Basic: What in vitro models are suitable for studying the bioactivity of this compound?

Methodological Answer:

- Antimicrobial Assays: Test against Tetrahymena thermophila (protozoan models) .

- Anti-Inflammatory Models: Use LPS-stimulated macrophages to measure TNF-α suppression (similar to resveratrol) .

- Enzyme Inhibition: Screen against ALDH or cytochrome P450 isoforms via fluorometric assays .

Advanced: How can metabolomics identify degradation products of this compound?

Methodological Answer:

- Untargeted Metabolomics: Use UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation, sulfation) .

- Isotopic Labeling: Track hydroxypropyl group metabolism using ¹³C-labeled precursors.

- Pathway Mapping: Compare fragmentation patterns with databases like METLIN or HMDB.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.